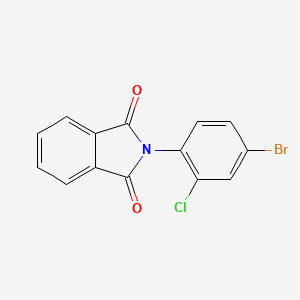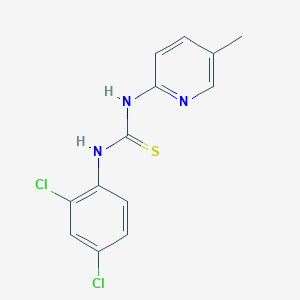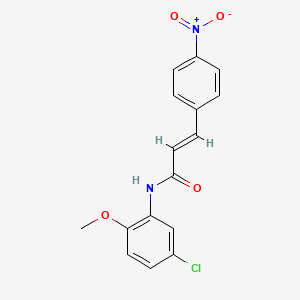
2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione, also known as BRD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields including medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione inhibits the activity of topoisomerase IIα by binding to its ATPase domain, thereby preventing the enzyme from carrying out its normal function of DNA replication. This leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione has been found to have a cytotoxic effect on cancer cells, inducing apoptosis and inhibiting tumor growth. However, it has also been found to have a low toxicity profile in normal cells, making it a promising candidate for further development as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more potent and selective inhibitors of topoisomerase IIα. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione for maximum efficacy in cancer treatment. Finally, the potential applications of 2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione in other fields such as material science and organic synthesis should also be explored.
In conclusion, 2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione is a promising compound with potential applications in medicinal chemistry and other fields. Its mechanism of action, cytotoxic effects on cancer cells, and low toxicity profile make it a promising candidate for further research and development.
Synthesis Methods
The synthesis of 2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione involves the reaction of 4-bromo-2-chlorobenzoic acid and phthalic anhydride in the presence of a catalyst such as sulfuric acid or polyphosphoric acid. The reaction yields a yellow crystalline powder that is purified through recrystallization.
Scientific Research Applications
2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione has been found to have potential applications in medicinal chemistry, specifically in the development of anti-cancer agents. Studies have shown that 2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione induces apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα, an enzyme that is essential for DNA replication. Additionally, 2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione has been found to inhibit the growth of tumor cells in vitro and in vivo.
properties
IUPAC Name |
2-(4-bromo-2-chlorophenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClNO2/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(17)19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUJSICKWJZOQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenyl)-1H-isoindole-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(tert-butyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5799630.png)


![N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5799652.png)
![ethyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5799665.png)





![2-methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B5799712.png)
![N-(3,4-dichlorophenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5799724.png)
![2-[(4-isobutoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5799729.png)